molecular formula C9H9ClF3NO B1469106 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1339635-40-3

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B1469106
CAS RN: 1339635-40-3
M. Wt: 239.62 g/mol
InChI Key: XKKZLNPDTVCQHZ-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is a synthetic compound with various properties and has been studied for its potential applications in different fields of research and industry. The IUPAC name of the compound is "(3S)-3-amino-3-(4-chlorophenyl)-1-propanol" .


Molecular Structure Analysis

The molecular formula of the compound is C9H9ClF3NO, and it has a molecular weight of 239.62 g/mol. The InChI code of the compound is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .


Physical And Chemical Properties Analysis

The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” appears as a solid . The melting point of a similar compound, “3-amino-3-(4-chlorophenyl)propan-1-ol”, is reported to be between 84-87°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient synthesis methods for related compounds, such as (R)-3-amino-1,1,1-trifluoropropan-2-ol, have been developed. This synthesis is part of large-scale production processes for cholesterol ester transfer protein inhibitors (Wei et al., 2008).
  • Studies have been conducted on the crystal structure of compounds with similar functionalities, contributing to a better understanding of their molecular configuration and potential applications (Kang et al., 2015).

Chemical Properties and Reactions

  • Research on reactions involving similar compounds has provided insights into their chemical properties. For example, studies on the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones, leading to cyclopentadienols, enhance our understanding of the reactivity of amino groups in such molecules (Yoshida et al., 1988).

Material Science Applications

  • Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films reveal potential applications in electronic and optical materials (Jang et al., 2007).

Biological Activities

  • Some studies have explored the antimicrobial activity of structurally related compounds. For example, research on the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile indicated promising antimicrobial activities, suggesting potential applications in pharmaceuticals and healthcare (Okasha et al., 2022).

Corrosion Inhibition

  • The inhibition performances of certain thiazole and thiadiazole derivatives, including those with a 4-chlorophenyl group, against iron corrosion have been investigated, highlighting potential applications in materials protection and engineering (Kaya et al., 2016).

Safety and Hazards

The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” should be handled with care. It is advised to avoid dust formation, breathing vapors, mist, or gas. For personal protection, it is recommended to use protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

properties

IUPAC Name

3-(4-chloroanilino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKZLNPDTVCQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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